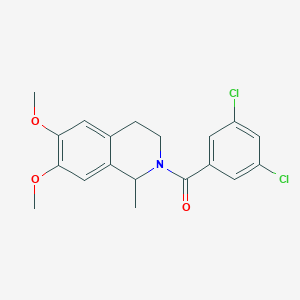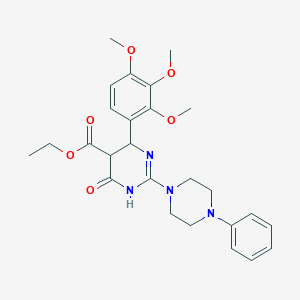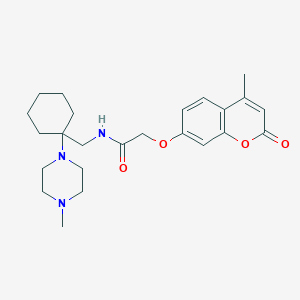
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
作用機序
The mechanism of action of (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It is also believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been found to have several other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and can also modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone in lab experiments is its potential as a cytotoxic agent. This makes it a useful tool for studying cancer cell growth and proliferation. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One area of research is to further explore its potential as an anti-cancer agent and to investigate its mechanism of action in more detail. Another area of research is to explore its potential as an anti-inflammatory agent and to investigate its effects on the immune system. Additionally, researchers may explore ways to improve the compound's solubility to make it easier to work with in lab experiments.
合成法
There are several methods for synthesizing (3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone. One of the most common methods involves the reaction of 3,5-dichlorobenzaldehyde with 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to yield the final compound.
科学的研究の応用
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone has been studied for its potential use in several scientific research applications. One of the most promising areas of research involves its use as a potential anti-cancer agent. Studies have shown that the compound has cytotoxic effects on cancer cells and can induce apoptosis.
特性
製品名 |
(3,5-dichlorophenyl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
|---|---|
分子式 |
C19H19Cl2NO3 |
分子量 |
380.3 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C19H19Cl2NO3/c1-11-16-10-18(25-3)17(24-2)8-12(16)4-5-22(11)19(23)13-6-14(20)9-15(21)7-13/h6-11H,4-5H2,1-3H3 |
InChIキー |
BMBTZBNBINSPFU-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=CC(=C3)Cl)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)

![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)